2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid
Overview
Description
2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid, also known as DBSA, is a synthetic chemical that belongs to the class of sulfonamides. It has a molecular formula of C15H15NO6S and a molecular weight of 337.35 .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzothiazin Derivatives : 2-(3,4-Dimethoxybenzenesulfonamido)benzoic acid has been utilized in the synthesis of various benzothiazin derivatives. These compounds were prepared through cyclization of dimethoxybenzenesulfonamides, demonstrating the role of this compound as a key intermediate in heterocyclic chemistry (Catsoulacos, 1971).
Interaction with Human Serum Albumin : Research on silver(I) complexes based on 2-(4-nitrobenzenesulfonamido)benzoic acid, a compound structurally similar to this compound, has shown insights into their interaction with human serum albumin (HSA). This highlights the potential biomedical applications of such compounds (Filho et al., 2019).
Synthesis of Dihydrobenzothiazepin Derivatives : Further demonstrating its versatility in synthesis, this compound has been used in the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin derivatives, further emphasizing its significance in producing various heterocyclic compounds (Catsoulacos & Camoutsis, 1976).
Biological and Environmental Applications
Antibacterial and Antifungal Preservatives : Benzoic acid derivatives, like this compound, are known for their use as antibacterial and antifungal preservatives in various industries. Their widespread use and occurrence in the environment make them significant in the study of human exposure and potential health impacts (del Olmo et al., 2017).
Water Purification : Research involving benzoic acid derivatives, including compounds similar to this compound, has been conducted in the field of water purification. These studies explore their roles in the degradation of organic compounds in water, highlighting their environmental significance (Matthews, 1990).
Antioxidant Activity : Studies on benzoic acid derivatives have demonstrated their potential as antioxidants. This includes their ability to scavenge hydrogen peroxide, suggesting potential applications in health and food preservation (Mansouri et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBNWHIIZMCLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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